(Z,)-Cinnamaldehyde oxime
Description
(Z)-Cinnamaldehyde oxime (CAS: 13372-81-1) is an oxime derivative of cinnamaldehyde, a naturally occurring aromatic aldehyde found in cinnamon essential oil. The compound is synthesized via the condensation of cinnamaldehyde with hydroxylamine, forming a structure characterized by the N-hydroxyl imine group (C₉H₉NO, MW: 147.17 g/mol) . Key properties include a melting point of 115–125°C, boiling point of 280.3°C, and density of 0.97 g/cm³. It exhibits moderate polarity and reactivity, with applications in organic synthesis and biocatalysis .
Properties
IUPAC Name |
(NE)-N-[(Z)-3-phenylprop-2-enylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4-,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDOYIAKHIMAN-WIXOJMCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20707-70-4 | |
| Record name | (Z,)-cinnamaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Solvent Effects
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Acidic vs. Basic Media : In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, favoring syn addition of hydroxylamine and potentially stabilizing the Z isomer through intramolecular hydrogen bonding. Basic conditions may favor the E isomer due to deprotonation effects.
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Solvent Polarity : Polar aprotic solvents (e.g., dimethyl sulfoxide) can stabilize transition states leading to the Z configuration, as observed in analogous oxime syntheses.
Metal-Mediated Synthesis
Metal catalysts, such as nickel(II) chloride or gold(I) complexes, have been shown to template oxime formation by coordinating to the aldehyde oxygen, directing hydroxylamine attack to the si or re face of the carbonyl group (Figure 1). For example:
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Nickel(II) Chloride : Facilitates syn addition via a six-membered cyclic transition state, yielding the Z isomer with >70% selectivity in model systems.
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Gold(I) Complexes : Promote π-activation of the α,β-unsaturated system, enhancing regioselectivity and stabilizing the Z configuration through ligand interactions.
Isolation and Purification Techniques
Crystallization
The Z isomer can be isolated via fractional crystallization. For instance, (1Z,2E)-cinnamaldehyde oxime crystallizes in a monoclinic system (space group P2₁/c) with two independent molecules per asymmetric unit. Crystallization from ethanol or ethyl acetate at low temperatures (4–10°C) preferentially yields the Z isomer due to its lower solubility compared to the E form.
Chromatographic Separation
Column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 to 1:1) resolves E/Z isomers, with the Z isomer typically eluting first due to reduced polarity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves >95% enantiomeric excess for the Z isomer.
Analytical Characterization
Spectroscopic Confirmation
Computational Validation
Density functional theory (DFT) calculations predict the Z isomer’s stability, with a Gibbs free energy difference of 2.3 kcal/mol favoring Z over E due to reduced steric strain.
Industrial and Laboratory-Scale Protocols
Laboratory Synthesis
Procedure :
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Dissolve cinnamaldehyde (5.0 g, 37.8 mmol) in ethanol (50 mL).
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Add hydroxylamine hydrochloride (2.89 g, 41.6 mmol) and sodium acetate (3.4 g, 41.6 mmol).
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Reflux at 80°C for 4 h.
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Cool to room temperature, pour into ice water, and extract with ethyl acetate (3 × 50 mL).
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Dry over Na₂SO₄, concentrate, and purify via crystallization (ethanol, −20°C).
Scalable Metal-Catalyzed Method
Procedure :
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Mix cinnamaldehyde (1.0 mol), hydroxylamine hydrochloride (1.1 mol), and NiCl₂ (5 mol%) in DMSO (200 mL).
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Stir at 100°C for 6 h under N₂.
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Quench with water, extract with CH₂Cl₂, and concentrate.
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Purify via flash chromatography (hexane:EtOAc = 8:2).
Chemical Reactions Analysis
Types of Reactions: (Z,)-Cinnamaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oxidation of oximes can lead to the formation of nitriles.
Reduction: Reduction of oximes can yield primary amines.
Substitution: Oximes can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Acidic conditions, often using sulfuric acid or phosphorus pentachloride, are employed for the Beckmann rearrangement.
Major Products:
Oxidation: Nitriles
Reduction: Primary amines
Substitution: Amides
Scientific Research Applications
Preparation Methods
(Z)-Cinnamaldehyde oxime can be synthesized through the condensation of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction typically occurs at room temperature or slightly elevated temperatures to promote oxime formation.
Chemical Reactions
This compound can participate in several chemical reactions, including:
- Oxidation : Leading to the formation of nitriles.
- Reduction : Yielding primary amines.
- Substitution : Such as the Beckmann rearrangement to form amides.
Common reagents include m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction.
Chemistry
(Z)-Cinnamaldehyde oxime serves as a versatile intermediate in organic synthesis, particularly in forming heterocyclic compounds. Its unique structure allows it to participate in various chemical transformations that are essential for developing new materials and pharmaceuticals.
Biological Activities
Recent studies have highlighted several biological activities associated with (Z)-Cinnamaldehyde oxime:
- Antimicrobial Properties : It exhibits antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. In a study evaluating 53 low molecular weight oximes, (Z)-Cinnamaldehyde oxime demonstrated significant inhibitory effects on bacterial growth .
- Anticancer Potential : Research indicates that derivatives of cinnamaldehyde, including its oxime form, have shown promise as anticancer agents against multiple cancer cell lines, such as A549 (lung) and SK-OV-3 (ovarian) cells .
- Acetylcholinesterase Reactivation : Oximes are explored for their potential as antidotes for organophosphate poisoning by reactivating acetylcholinesterase, a critical enzyme inhibited by these toxic agents.
Industrial Applications
In materials science, (Z)-Cinnamaldehyde oxime is utilized in developing dynamic covalent networks and polymeric materials with adjustable properties. The compound's ability to undergo various chemical reactions makes it valuable for creating innovative materials.
Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of (Z)-Cinnamaldehyde oxime against several strains. The minimum inhibitory concentration (MIC) was determined for various bacterial and fungal strains, revealing effective antimicrobial properties comparable to established antibiotics .
Anticancer Research
Research involving (Z)-Cinnamaldehyde oxime has demonstrated its cytotoxic effects on cancer cell lines. In vitro studies showed that treatment with this compound led to significant reductions in cell viability across multiple cancer types, indicating its potential as a therapeutic agent .
Mechanism of Action in Biological Systems
The mechanism by which (Z)-Cinnamaldehyde oxime exerts its biological effects involves interaction with specific molecular targets. For instance, it can reactivate acetylcholinesterase by cleaving the phosphorylated enzyme, thus restoring its activity and mitigating the effects of organophosphate poisoning .
Comparison with Related Compounds
| Compound | Application | Unique Features |
|---|---|---|
| Pralidoxime | Antidote for organophosphate poisoning | Established clinical use |
| Obidoxime | Similar antidote applications | Variability in efficacy |
| Methoxime | Potential medicinal applications | Structural variations affect activity |
(Z)-Cinnamaldehyde oxime is distinct from other oximes due to its structural origin from cinnamaldehyde, which may impart unique chemical properties and biological activities not found in other derivatives .
Mechanism of Action
The mechanism of action of (Z,)-Cinnamaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase by cleaving the phosphorylated enzyme, thereby restoring its activity. This is particularly relevant in the context of organophosphate poisoning . Additionally, the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
(Z)-Cinnamaldehyde oxime belongs to the aldoxime family, sharing core functional groups (R–CH=N–OH) with analogs. A comparison of physical properties is provided below:
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| (Z)-Cinnamaldehyde oxime | C₉H₉NO | 115–125 | 280.3 | Biocatalysis, antifungal agents |
| Benzaldehyde oxime | C₇H₇NO | 130–132 | 245 | Organic synthesis intermediates |
| 9-Anthraldehyde oxime | C₁₅H₁₁NO | 198–200 | N/A | Heterocycle synthesis (isoxazoles) |
| Hexanal oxime | C₆H₁₃NO | <25 | 195 | Biocatalytic substrates |
Key Observations :
- (Z)-Cinnamaldehyde oxime has a higher molecular weight and boiling point compared to simpler aldoximes like hexanal oxime, reflecting its aromatic phenyl group .
- Its melting point is intermediate between benzaldehyde oxime and 9-anthraldehyde oxime, suggesting a balance between aromaticity and molecular flexibility .
Reactivity in Biocatalytic Reactions
Studies on whole-cell biocatalysis using OxdBr1 enzymes reveal substrate-dependent conversion efficiencies:
| Oxime Substrate | Conversion Efficiency (%) | Notes |
|---|---|---|
| Phenylacetaldehyde oxime | 85–90 | Highest activity due to linear structure |
| Hexanal oxime | 80–85 | Compatible with CAR enzymes |
| (Z)-Cinnamaldehyde oxime | 40–50 | Moderate activity; steric hindrance from phenyl group |
| Vanillin oxime | 30–35 | Polar substituents reduce binding |
Key Findings :
- (Z)-Cinnamaldehyde oxime shows ~50% lower conversion compared to phenylacetaldehyde oxime in OxdBr1-mediated reactions, likely due to steric hindrance from its bulky aromatic moiety .
- In contrast, hexanal oxime is efficiently reduced by CAR enzymes (e.g., Neurospora crassa CAR), highlighting the importance of aliphatic chain length in substrate-enzyme compatibility .
Antifungal Activity
A 2024 study synthesized 27 cinnamaldehyde oxime esters and evaluated their antifungal efficacy:
| Fungal Pathogen | EC₅₀ (μg/mL) for (Z)-Cinnamaldehyde Oxime Derivatives |
|---|---|
| Rhizoctonia solani | 12.4–28.9 |
| Botrytis cinerea | 18.7–35.6 |
| Gaeumannomyces graminis | 22.1–40.3 |
Comparison with Parent Compound :
- Oxime derivatives enhance antifungal potency by introducing nitroxy groups, which disrupt fungal cell membranes .
Aldose Reductase Inhibition
However, structural analogs like vanillin oxime exhibit weaker activity, suggesting that oxime formation may reduce efficacy in this context .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (Z)-cinnamaldehyde oxime, and how can reaction yields be optimized?
- Methodology :
- Synthesis : Use hydroxylamine hydrochloride and cinnamaldehyde in ethanol/water under reflux (e.g., 70°C, 4 hours). Adjust pH to 8–9 with sodium carbonate to facilitate oxime formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to low yields (e.g., 10% reported in dichloromethane with MgSO₄ and Et₃N) .
- Optimization : Explore solvent polarity (e.g., acetonitrile vs. dichloromethane) and catalytic conditions (e.g., gallium-based Lewis acids in microreactors) to enhance efficiency .
Q. What safety protocols are critical when handling (Z)-cinnamaldehyde oxime in the laboratory?
- Guidelines :
- Training : Demonstrate competence in hazard identification (e.g., flammability, toxicity), emergency response (spill containment, eye wash protocols), and risk mitigation (fume hood use) .
- Scale-up Approval : Obtain PI approval for scaling reactions lacking literature precedent. Document thermal stability data (e.g., MCPVT analysis) to prevent explosive conditions during synthesis .
Q. How can researchers characterize the structural and purity profiles of (Z)-cinnamaldehyde oxime?
- Analytical Techniques :
- UV-Vis Spectrometry : Monitor absorption maxima at 286 nm (oxime) and 271 nm (dehydration product, cinnamonitrile) .
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) to resolve oxime isomers.
- InChI Identifier : Validate structure using InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ .
Advanced Research Questions
Q. How can kinetic parameters for (Z)-cinnamaldehyde oxime dehydration be determined using microreactor systems?
- Experimental Design :
- Conditions : Perform reactions in acetonitrile at 90°C under 5 atm pressure using gallium-based catalysts .
- Data Analysis : Calculate conversion (%) via UV-Vis absorbance at 286 nm:
Q. What strategies resolve contradictions in antifungal activity data for (Z)-cinnamaldehyde oxime derivatives?
- Case Study :
- EC₅₀ Discrepancies : Compare activity against Rhizoctonia solani (EC₅₀ = 4.19–4.62 µg/mL for II-18/II-19) vs. Gaeumannomyces graminis (EC₅₀ = 3.28–6.75 µg/mL). Control variables include fungal strain variability and solvent effects (DMSO vs. water) .
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) between derivatives and reference compounds (e.g., trifloxystrobin) .
Q. How can structure-activity relationship (SAR) studies improve the antifungal potency of (Z)-cinnamaldehyde oxime analogs?
- SAR Framework :
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at the para position to enhance bioactivity (e.g., 4-chloro derivative EC₅₀ = 4.62 µg/mL) .
- Table : Antifungal Activity of Select Derivatives
| Compound | Target Fungus | EC₅₀ (µg/mL) |
|---|---|---|
| II-18 | Rhizoctonia solani | 4.62 |
| II-19 | Gaeumannomyces graminis | 3.28 |
| II-22 | Gaeumannomyces graminis | 6.75 |
Q. What methodologies assess the thermal stability and oxidation hazards of (Z)-cinnamaldehyde oxime?
- Thermal Analysis :
- MCPVT Testing : Measure pressure/temperature profiles during oxidation. Critical thresholds: T > 150°C, P > 10 bar indicate explosion risks .
- DSC/TGA : Identify decomposition onset temperatures and exothermic peaks under nitrogen/air atmospheres .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported yields for (Z)-cinnamaldehyde oxime synthesis?
- Root Cause Analysis :
- Solvent Polarity : Lower yields in dichloromethane (10%) vs. ethanol/water (50–70%) due to poor nucleophilicity of hydroxylamine .
- Catalyst Selection : Gallium catalysts in microreactors improve conversion (>80%) by enhancing Lewis acid activity .
Future Research Directions
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
